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Compound Name: 2-Bromo-4-iodophenol

Cat. No.: B155161 Get Quote

Introduction

2-Bromo-4-iodophenol is a valuable and versatile dihalogenated phenol used as a building

block in organic synthesis, particularly in the development of pharmaceuticals and complex

molecular architectures.[1] Its utility is derived from the differential reactivity of the carbon-

iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.

The C-I bond is significantly more reactive than the C-Br bond, which allows for selective

functionalization at the iodo-position while leaving the bromo-position available for subsequent

transformations.[2][3] This document provides detailed application notes and experimental

protocols for key reactions involving 2-Bromo-4-iodophenol, including Suzuki-Miyaura

coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Safety Information

2-Bromo-4-iodophenol is harmful if swallowed, causes skin irritation, and causes serious eye

irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when

handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application Note 1: Regioselective Suzuki-Miyaura
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The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-

carbon bonds.[5][6] In the case of 2-Bromo-4-iodophenol, the reaction can be performed with

high regioselectivity at the more reactive C-I bond.[2] This allows for the synthesis of 2-bromo-

4-arylphenols, which can be further functionalized at the C-Br position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
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Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-iodophenol with

Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

[2]

Materials:

2-Bromo-4-iodophenol (1.0 mmol, 1.0 equiv)

Phenylboronic acid (1.2 mmol, 1.2 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

Toluene (5 mL, degassed)

Deionized water (1 mL, degassed)

Ethyl acetate

Brine solution

Anhydrous sodium sulfate or magnesium sulfate

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask, add 2-Bromo-4-iodophenol, phenylboronic acid, and

potassium carbonate.[2]

Evacuate and backfill the flask with an inert gas three times.[2]

Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.[2]

Add degassed toluene and degassed deionized water to the flask via syringe.[2]

Heat the reaction mixture to 80°C with vigorous stirring.[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12

hours.[2]

Upon completion, cool the reaction mixture to room temperature.[2]

Dilute the mixture with ethyl acetate and water, then transfer to a separatory funnel.

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.[2]
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Filter the mixture and concentrate the filtrate under reduced pressure.[2]

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate)

to yield the desired 2-bromo-4-phenylphenol.[2]
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Suzuki-Miyaura Catalytic Cycle
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Caption: Simplified Suzuki-Miyaura catalytic cycle.
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Application Note 2: Regioselective Sonogashira
Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds

between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[7][8] This

reaction, catalyzed by palladium and copper complexes, proceeds under mild conditions and

demonstrates excellent functional group tolerance.[7][9] For 2-Bromo-4-iodophenol, the

coupling occurs selectively at the C-I bond, enabling the synthesis of 2-bromo-4-

alkynylphenols.[10]

Data Presentation: Representative Conditions for Sonogashira Coupling
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Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-iodophenol with a Terminal

Alkyne

This is a general protocol that may require optimization for specific substrates.[9][11]

Materials:

2-Bromo-4-iodophenol (1.0 mmol, 1.0 equiv)

Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)
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Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-7.0 equiv, degassed)

Tetrahydrofuran (THF) (5 mL, degassed)

Saturated aqueous NH₄Cl solution

Brine solution

Anhydrous sodium sulfate

Celite®

Procedure:

To a flame-dried Schlenk flask, add 2-Bromo-4-iodophenol, Pd(PPh₃)₂Cl₂, and CuI.[11]

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[11]

Add degassed THF and the amine base (TEA or DIPA) via syringe.[11]

Add the terminal alkyne dropwise to the stirred solution at room temperature.[11]

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The

reaction is typically complete within 2-6 hours.[11]

Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®,

washing with diethyl ether.[9]

Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃,

and brine.[9]

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[9]

Purify the crude product by flash column chromatography on silica gel to afford the coupled

product.[9]
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1. Combine Reactants:
2-Bromo-4-iodophenol,

Pd(PPh₃)₂Cl₂, CuI

2. Create Inert
Atmosphere

(Evacuate/Backfill Ar)

3. Add Degassed
Solvent & Base
(THF, Amine)

4. Add Terminal
Alkyne

5. Stir at RT:
2-6h

6. Monitor
Progress (TLC/GC-MS)

7. Work-up:
Filter through Celite,

Aqueous washes

8. Purify:
Column Chromatography

Product:
2-Bromo-4-alkynylphenol

Pd Cycle

Cu Cycle

Pd(0)L₂

Ar-Pd(II)L₂(I)

 Oxidative
 Addition

Ar-Pd(II)L₂(CCR)

 Transmetalation

 Reductive
 Elimination

Ar-CCR

CuI

Cu-CCR

 R-CCH, Base

 Transfers
 Acetylide

 Transmetalation
to Pd

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Combine in Glovebox:
Pd₂(dba)₃, XPhos, NaOtBu

2. Add Reactants:
2-Bromo-4-iodophenol,

Aniline, Toluene

3. Seal & Heat:
100°C, 18h

4. Monitor
Progress (TLC/GC-MS)

5. Quench:
Sat. aq. NH₄Cl

6. Work-up:
EtOAc extraction,
Brine wash, Dry

7. Purify:
Column Chromatography

Product:
2-Bromo-4-(phenylamino)phenol
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b155161?utm_src=pdf-body-img
https://www.benchchem.com/product/b155161?utm_src=pdf-custom-synthesis
https://www.biosynth.com/p/IFA43098/133430-98-5-2-bromo-4-iodophenol
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Regioselectivity_in_Cross_Coupling_of_Bromo_Iodophenols.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Suzuki_Coupling_of_4_Bromo_3_iodophenol_and_3_4_dibromophenol.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-iodophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-iodophenol
https://en.wikipedia.org/wiki/Suzuki_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/pdf/Application_Notes_Regioselective_Sonogashira_Coupling_of_4_Bromo_3_iodophenol.pdf
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://nrochemistry.com/sonogashira-coupling/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.benchchem.com/pdf/Technical_Support_Center_Improving_the_Yield_of_4_Bromo_3_iodophenol_Coupling_Reactions.pdf
https://www.benchchem.com/product/b155161#experimental-setup-for-reactions-with-2-bromo-4-iodophenol
https://www.benchchem.com/product/b155161#experimental-setup-for-reactions-with-2-bromo-4-iodophenol
https://www.benchchem.com/product/b155161#experimental-setup-for-reactions-with-2-bromo-4-iodophenol
https://www.benchchem.com/product/b155161#experimental-setup-for-reactions-with-2-bromo-4-iodophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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